![molecular formula C13H9ClN2 B183160 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine CAS No. 38922-74-6](/img/structure/B183160.png)
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine
Overview
Description
“2-(4-Chlorophenyl)imidazo[1,2-a]pyridine” is a chemical compound with the linear formula C13H9ClN2 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of this scaffold can be achieved employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . An efficient protocol has been developed for the synthesis of regioselective imidazo[1,2-a]pyridine derivatives through cascade reaction between 2-aminopyridine, arylelglyoxal, and 4-hydroxypyran via three-component reaction .
Molecular Structure Analysis
The molecular structure of “2-(4-Chlorophenyl)imidazo[1,2-a]pyridine” is characterized by a fused bicyclic 5–6 heterocycles . The compound has a molecular weight of 228.683 .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, including “2-(4-Chlorophenyl)imidazo[1,2-a]pyridine”, can undergo various chemical reactions. For instance, they can be functionalized via radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Scientific Research Applications
Pharmaceutical Applications
Imidazo[1,2-a]pyridine derivatives are recognized as valuable scaffolds in pharmaceutical chemistry due to their efficacy in drug development. They have been utilized in creating anti-cancer drugs and other therapeutic agents due to their bioactive properties .
Material Science
These compounds are also significant in material science. Their structural characteristics make them suitable for various applications, including the development of new materials with specific desired properties .
Optoelectronic Devices
The derivatives of imidazo[1,2-a]pyridine have been reported to be useful in optoelectronic devices. Their luminescent properties allow them to be used in the creation of components for these devices .
Sensors
Due to their sensitive luminescent properties, these compounds are also applied in sensor technology. They can be used to detect various substances or changes in environmental conditions .
Imaging and Microscopy
Imidazo[1,2-a]pyridine derivatives serve as emitters for confocal microscopy and imaging. This application is crucial in scientific research where visualization at a microscopic level is required .
Organic Synthesis
In organic synthesis, these heterocyclic scaffolds are valuable for constructing diverse imidazo[1,2-a]pyridine derivatives through direct functionalization strategies .
Future Directions
The future directions for “2-(4-Chlorophenyl)imidazo[1,2-a]pyridine” could involve further exploration of its potential applications in medicinal chemistry and material science . Additionally, the development of safe synthetic methodologies that efficiently access imidazo[1,2-a]pyridines and their associated derivatives continues to generate much research interest in synthetic chemistry .
properties
IUPAC Name |
2-(4-chlorophenyl)imidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGHEECJTVTTSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353587 | |
Record name | 2-(4-chlorophenyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47200944 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | |
CAS RN |
38922-74-6 | |
Record name | 2-(4-chlorophenyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the structural characteristics of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine?
A1: 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine [] is characterized by a fused ring system consisting of an imidazole ring attached to a pyridine ring, with a 4-chlorophenyl group substituted at the 2-position of the imidazole ring. While its exact molecular weight can vary slightly depending on the presence of isotopes, its molecular formula is C14H9ClN2. Crystallographic studies [] have shown that the molecule exists in two distinct conformations within the crystal lattice, differing in the dihedral angle between the benzene ring and the imidazole ring system.
Q2: What are the potential applications of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine in organic synthesis?
A2: 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, a derivative of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine, serves as a versatile building block in organic synthesis. It reacts with various aryl acetophenones in the presence of an alkali catalyst to yield chalcones []. These chalcones can be further reacted with urea under basic conditions to produce oxopyrimidines []. These reactions highlight the compound's utility in constructing diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry.
Q3: Has the antimicrobial activity of compounds derived from 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine been investigated?
A3: Researchers have synthesized a series of chalcones and oxopyrimidines incorporating the 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine moiety []. These newly synthesized compounds were then subjected to antimicrobial activity screening []. Although specific details regarding the antimicrobial activity are not provided in the abstract, this research suggests the potential of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine derivatives as lead compounds for developing novel antimicrobial agents.
Q4: Are there any computational studies on 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine or its derivatives?
A4: While the provided abstracts do not explicitly mention computational studies on 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine, research on imidazopyridine derivatives often employs computational chemistry techniques []. These techniques, including Density Functional Theory (DFT) calculations and molecular dynamics simulations, can provide valuable insights into electronic structure, reactivity, and interactions with biological targets, guiding further experimental investigations.
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